2-Amino-4-chloro-3-fluorobenzoic acid

Lipophilicity Drug-likeness Permeability

Medicinal chemistry groups often assume mono-halogenated anthranilic acids are interchangeable with this di-halogenated analog, ignoring synergistic electronic effects that alter downstream reactivity and biological potency. This tri-substituted scaffold (C₇H₅ClFNO₂, MW 189.57) solves that gap. - **Distinct SAR Vector**: The 4-chloro-3-fluoro pattern modulates HDAC/kinase inhibition by orders of magnitude vs. mono-halogenated versions. - **Orthogonal Handles**: Chlorine enables Pd-catalyzed cross-coupling; fluorine allows SNAr or metabolic blocking-ideal for DEL library synthesis. - **Process Advantage**: Predicted pKa 4.37 permits pH-driven purification (no chromatography), reducing scale-up costs.

Molecular Formula C7H5ClFNO2
Molecular Weight 189.57 g/mol
CAS No. 1039878-71-1
Cat. No. B3076141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-chloro-3-fluorobenzoic acid
CAS1039878-71-1
Molecular FormulaC7H5ClFNO2
Molecular Weight189.57 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C(=O)O)N)F)Cl
InChIInChI=1S/C7H5ClFNO2/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2H,10H2,(H,11,12)
InChIKeyAHROQQNUCNZNTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-chloro-3-fluorobenzoic Acid: Tri-Substituted Anthranilic Acid Building Block


2-Amino-4-chloro-3-fluorobenzoic acid (CAS 1039878-71-1) is a tri-substituted anthranilic acid featuring an amino group at position 2, a chlorine at position 4, and a fluorine at position 3 on a benzoic acid core scaffold (molecular formula C₇H₅ClFNO₂, molecular weight 189.57 g/mol) [1]. The compound belongs to the haloanthranilic acid class, which is widely employed as a synthetic intermediate in pharmaceutical and agrochemical research due to the orthogonal reactivity of its amino and carboxylic acid functional groups combined with the electronic and steric influences of halogen substituents . Its computed physicochemical properties—XLogP3 of 2, topological polar surface area of 63.3 Ų, and a predicted pKa of 4.37—position it as a moderately lipophilic, weakly acidic fragment suitable for lead optimisation and library synthesis programs [1].

Scaffold Dual-halogen anthranilic acid for sequential orthogonal derivatisation
Profile Computed properties align with fragment-based library design guidelines
Workflow Predicted pKa supports pH-selective extraction in multi-step synthesis

2-Amino-4-chloro-3-fluorobenzoic Acid: Why Generic Substitution Fails


Procurement decisions in medicinal chemistry frequently treat mono-halogenated anthranilic acids such as 2-amino-4-chlorobenzoic acid (CAS 89-77-0) or 2-amino-4-fluorobenzoic acid (CAS 446-04-2) as functionally interchangeable with the di-halogenated 2-amino-4-chloro-3-fluorobenzoic acid. This assumption ignores the synergistic electronic effects that the orthogonally positioned chlorine (electron-withdrawing, resonance-donating) and fluorine (strongly electron-withdrawing) exert on the aromatic ring, which collectively modulate both the nucleophilicity of the 2-amino group and the reactivity of the carboxylic acid in downstream amidation or esterification steps [1]. As evidenced by structure-activity relationship (SAR) studies across anthranilic acid-based inhibitor series, the presence, position, and combination of halogen substituents can alter biological target potency by orders of magnitude, making direct substitution without re-optimisation an unproductive risk for hit-to-lead campaigns [2].

This compound 2-Amino-4-chloro-3-fluorobenzoic acid
Mono-halogen analogs Single halogen substitution may not replicate the orthogonal reactivity or electronic profile required for sequential derivatisation.
This compound Regioisomeric 2-amino-6-chloro-3-fluorobenzoic acid
Regioisomeric variant Altered substitution pattern changes aniline nitrogen nucleophilicity, potentially affecting downstream coupling efficiency.
This compound Trifluoromethyl analog (2-amino-4-CF₃)
Heavier analog Higher molecular weight and metabolic lability of CF₃ group may shift fragment elaboration limits and ADME profile.

2-Amino-4-chloro-3-fluorobenzoic Acid: Key Differentiation Evidence


Lipophilicity (XLogP3): Advantage Over Mono-Halogenated Analogs

The computed lipophilicity (XLogP3) of 2-amino-4-chloro-3-fluorobenzoic acid is 2.0, compared to 1.5 for 2-amino-4-chlorobenzoic acid (CAS 89-77-0, lacking fluorine) and 1.3 for 2-amino-4-fluorobenzoic acid (CAS 446-04-2, lacking chlorine), as reported in PubChem computational predictions [1]. The 0.5–0.7 log unit increase conferred by the dual halogenation pattern translates to an approximately 3- to 5-fold predicted increase in membrane permeability based on the log-linear relationship between logP and passive diffusion, which is a critical parameter for fragment-based drug discovery where cellular target engagement depends on sufficient membrane transit [2]. The regioisomeric 2-amino-6-chloro-3-fluorobenzoic acid (CAS 1039815-76-3) also has an XLogP3 of approximately 2.0, but its altered substitution pattern changes the electronic environment of the aniline nitrogen, potentially affecting its nucleophilicity in subsequent derivatisation reactions [1].

Lipophilicity (XLogP3)
Computed property context
XLogP3 = 2.0 (Δ+0.5 vs 4-Cl; +0.7 vs 4-F)
Moderate lipophilicity may support membrane transit in fragment screens.
Computed prediction; empirical logP may differ.
Lipophilicity Drug-likeness Permeability

pKa Advantage for pH-Dependent Purification

The predicted pKa of 2-amino-4-chloro-3-fluorobenzoic acid is 4.37 ± 0.10 (acidic group), compared to 4.52 for 2-amino-4-chlorobenzoic acid and 4.68 for 2-amino-4-fluorobenzoic acid, as computed by ACD/Labs and reported through PubChem [1]. The enhanced acidity (lower pKa) of the target compound, driven by the electron-withdrawing effect of the ortho-fluorine substituent, means that at pH 4.0 the target compound is approximately 70% ionised versus approximately 40% for the non-fluorinated 4-chloro analog. This differential ionisation can be exploited in pH-selective extraction or ion-exchange chromatography for purification of reaction mixtures, a practical advantage for medicinal chemistry laboratories that prioritise workflow efficiency .

Acid dissociation (pKa)
Computed property context
pKa 4.37 (Δ−0.15 vs 4-Cl; −0.31 vs 4-F)
Lower pKa may facilitate pH-selective extraction purification.
Predicted value; verify with experimental titration.
pKa Ionisation state Purification

Dual Halogen Handles Enable Orthogonal Derivatisation

The 4-chloro-3-fluoro substitution pattern of the target compound permits sequential metal-catalysed cross-coupling reactions: the aryl chloride can participate in Buchwald-Hartwig amination or Suzuki coupling under palladium catalysis, while the fluorine atom can undergo nucleophilic aromatic substitution (SNAr) under orthogonal conditions or serve as a metabolically stable blocking group in drug design [1]. In contrast, mono-halogenated analogs such as 2-amino-4-chlorobenzoic acid (CAS 89-77-0) offer only a single halogen handle, limiting the maximum molecular complexity achievable in a two-step derivatisation sequence. This dual orthogonal reactivity is particularly valuable in DNA-encoded library (DEL) synthesis, where the ability to install two distinct diversity elements sequentially from a single scaffold directly increases library size and screening hit probability [2].

Orthogonal reactivity
Class-level inference
Aryl-Cl for cross-coupling; aryl-F for SNAr or metabolic block
Enables sequential dual diversification from one scaffold.
Reactivity depends on specific reaction conditions.
Sequential derivatisation Cross-coupling Orthogonal reactivity

Optimal Molecular Weight for Fragment Elaboration

With a molecular weight of 189.57 g/mol (exact mass 188.999 Da), 2-amino-4-chloro-3-fluorobenzoic acid resides within the optimal fragment space (MW ≤ 250 Da) defined by the Rule of Three for fragment-based drug discovery (FBDD) [1]. Its molecular weight is approximately 18 Da higher than 2-amino-4-chlorobenzoic acid (171.58 g/mol) and 34 Da higher than 2-amino-4-fluorobenzoic acid (155.13 g/mol) [2]. This intermediate molecular weight is advantageous: it is heavy enough to provide meaningful binding interactions when elaborated into leads, yet light enough that subsequent growth into lead-like space (MW ≤ 350 Da) can incorporate additional pharmacophoric elements without exceeding desirable physicochemical boundaries. The trifluoromethyl analog (2-amino-4-trifluoromethylbenzoic acid, MW 205.14 g/mol) is heavier but introduces a metabolically labile CF₃ group, whereas the chloro-fluoro combination balances metabolic stability with tractable molecular weight [3].

Fragment elaboration fit
Cross-study comparable
MW 189.57 Da (Rule of Three: ≤250 Da)
Intermediate MW balances binding interactions and lead-like growth.
Computed exact mass; rule-of-three guideline.
Fragment-based drug discovery Lead-likeness Molecular weight

2-Amino-4-chloro-3-fluorobenzoic Acid: Procurement-Driven Applications


Dual-Halogenated Scaffolds for FBDD Library Enrichment

Medicinal chemistry groups building fragment screening libraries should prioritise inclusion of 2-amino-4-chloro-3-fluorobenzoic acid based on its intermediate molecular weight (189.57 g/mol) within the Rule of Three space, its moderate lipophilicity (XLogP3 = 2.0) that balances solubility and permeability, and the presence of two orthogonal halogen handles enabling efficient fragment elaboration without exceeding lead-like physicochemical boundaries [1]. The compound's computed pKa of 4.37 ensures aqueous solubility above pH 5.5 for biochemical screening while maintaining sufficient passive membrane permeability for cell-based follow-up assays .

Single Building Block for DEL Dual-Diversification

DEL technology platforms that require installation of two distinct diversity elements onto a central scaffold benefit from the orthogonal chlorine (Pd-catalysed cross-coupling) and fluorine (SNAr or metabolic blocking) substitution pattern of this compound [2]. The ability to execute two sequential, non-interfering derivatisation reactions from a single building block reduces the number of starting materials that must be procured, quality-controlled, and registered in the compound management database, directly lowering DEL production costs and timelines [3].

Anthranilic Pharmacophores for HDAC/Kinase Lead Optimisation

SAR studies on anthranilic acid derivatives have established that the identity and position of halogen substituents critically modulate inhibitory potency against histone deacetylases (HDACs) and kinases [4]. The 4-chloro-3-fluoro substitution pattern represents a distinct SAR vector that cannot be achieved by mixing mono-halogenated analogs. Procurement of this specific regioisomer—rather than the more common 4-chloro or 4-fluoro anthranilic acids—enables medicinal chemists to explore a unique region of chemical space in hit-to-lead campaigns, where subtle electronic modulation by the ortho-fluorine relative to the para-chlorine may confer selectivity advantages against closely related enzyme isoforms [5].

pH-Selective Purification Workflows for Process Chemistry

The enhanced acidity of 2-amino-4-chloro-3-fluorobenzoic acid (predicted pKa 4.37) relative to non-fluorinated anthranilic acid analogs (pKa range 4.52–4.68) enables efficient separation of the product from neutral organic impurities by simple pH adjustment to ~4.0 followed by organic extraction . This practical advantage reduces the need for chromatographic purification in multi-step synthesis campaigns, a criterion that directly influences procurement decisions in process chemistry laboratories where scalable, cost-effective purification is a gating factor for candidate advancement.

Application
Selection Property
Validation Focus
Fragment-based library enrichment
Dual-halogen substitution pattern, MW within Rule of Three
Fragment elaboration screening performance
DEL dual-diversification platform
Orthogonal aryl-Cl and aryl-F reactivity handles
Sequential derivatisation yield and library diversity
HDAC/kinase lead optimisation
Chloro-fluoro electronic modulation on anthranilic core
SAR-driven potency and isoform selectivity evaluation
pH-selective purification workflow
Predicted acidic pKa profile
Extraction efficiency at mildly acidic pH

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